Triazole vs. Imidazole Head-to-Head: 14-Fold Potency Difference Against Rat CYP17A1
In a direct head-to-head comparison, 1-(4-phenylbutyl)-1H-1,2,4-triazole produced 29% inhibition of rat CYP17A1 at 0.1 mM, whereas its imidazole analogue 1-(4-phenyl-butyl)-1H-imidazole achieved 40.7% inhibition at a 10-fold lower concentration (0.01 mM) [1][2]. Adjusted for concentration difference, the imidazole is approximately 14-fold more potent than the triazole, providing a clear heterocycle-dependent potency benchmark [2].
| Evidence Dimension | Percent inhibition of rat CYP17A1 (17α-hydroxylase/17,20-lyase) |
|---|---|
| Target Compound Data | 29% inhibition at 0.1 mM |
| Comparator Or Baseline | 1-(4-phenyl-butyl)-1H-imidazole: 40.7% inhibition at 0.01 mM |
| Quantified Difference | ~14-fold lower potency of the triazole (considering 10× higher test concentration) |
| Conditions | Rat testicular microsomes, pH 7.4, 37 °C; single-point inhibition assay |
Why This Matters
This quantifies the potency penalty exacted by the triazole ring, enabling scientists to select the correct heterocycle for their target potency window.
- [1] Owen, C.P.; Shahid, I.; Olusanjo, M.S.; Patel, C.H.; Dhanani, S.; Ahmed, S. J. Steroid Biochem. Mol. Biol. 2008, 111, 117–127. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 1.14.14.19 – steroid 17α-monooxygenase, extracted from Owen et al. (2008). View Source
